molecular formula C6H3ClIN3 B1463783 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1060815-90-8

2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1463783
CAS RN: 1060815-90-8
M. Wt: 279.46 g/mol
InChI Key: CPGBAXNIILKLJF-UHFFFAOYSA-N
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Description

“2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine”, also known as CIP, is a heterocyclic organic compound with a fused pyrrolo[2,3-d]pyrimidine ring system . It is a colorless solid that has been used as a building block for the synthesis of various biologically active compounds, such as antimicrobial agents, anticancer agents, and antifungal agents .


Synthesis Analysis

The synthesis of “this compound” derivatives has been reported in several studies . For instance, one study described the synthesis of pyrrolo[2,3-d]pyrimidine derivatives through ring formation and modification . Another study demonstrated that 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine can serve as an alternative core structure .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H3ClIN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H, (H,9,10,11) . The molecular weight is 279.47 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it has been used as a building block in the synthesis of various biologically active compounds .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 279.47 . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Nucleosides and Tubercidin Derivatives : Research has demonstrated the synthesis of various nucleosides and tubercidin derivatives related to pyrrolo[2,3-d]pyrimidines, indicating the potential significance of these compounds in biochemical contexts (Hinshaw et al., 1969).

  • Palladium-Catalyzed Coupling Reactions : Studies have explored the use of palladium-catalyzed reactions to synthesize various heterocyclic systems and 4-alkynylpyrrolopyrimidines, highlighting the versatility of pyrrolopyrimidines in chemical synthesis (Tumkevičius & Masevičius, 2004, 2007).

  • Crystallography and Structural Assignments : Crystallographic studies of compounds like 2-amino-7-chloro-2'-deoxytubercidin provide insights into molecular conformations and intermolecular interactions, crucial for understanding the chemical properties of pyrrolopyrimidines (Seela et al., 2006).

  • Large-Scale Synthesis and Process Development : Research on the large-scale synthesis of pyrrolo[2,3-d]pyrimidines demonstrates their practical applicability in the pharmaceutical industry, with an emphasis on ecological and economical aspects (Fischer & Misun, 2001).

Antiproliferative and Antiviral Research

  • Investigating Antiproliferative Activity : Certain 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines have been studied for their antiproliferative activity, indicating their potential in cancer research (Pudlo et al., 1990).

  • Synthesis for Antiviral Applications : Synthesis of various derivatives of pyrrolo[2,3-d]pyrimidines has been explored for their antiviral activities, particularly against human cytomegalovirus and herpes simplex type 1, showcasing their relevance in virology and pharmacology (Saxena et al., 1988).

Novel Synthetic Routes and Chemical Properties

  • Synthesis of Novel Heterocycles : Research into the synthesis of novel heterocyclic compounds using pyrrolopyrimidines has expanded the understanding of their chemical properties and potential applications (Dave & Shah, 1998).

  • Copper-Catalyzed Coupling Reactions : Studies on copper-catalyzed coupling reactions for synthesizing pyrrolo[2,3-d]pyrimidine derivatives have contributed to greener and more economical synthetic methods (Wang et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .

properties

IUPAC Name

2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGBAXNIILKLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680570
Record name 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060815-90-8
Record name 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-Iodosuccinimide (742 g, 3.30 mol) was added to 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (482.5 g, 3.14 mol) in acetonitrile (2500 mL) at 12° C. The mixture was stirred at room temperature for 1 hour then sodium metabisulphite (650 g in 4500 mL of water) was added. The mixture was stirred for 1 hour then filtered to afford the title compound as a orange solid in 82% yield, 716.2 g.
Quantity
742 g
Type
reactant
Reaction Step One
Quantity
482.5 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
solvent
Reaction Step One
Quantity
4500 mL
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
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Reactant of Route 6
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